Cas no 2680769-82-6 (Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic intermediate with significant applications in organic synthesis. It boasts high purity and excellent stability, facilitating its use in the preparation of complex organic molecules. Its structural features enable effective functionalization, making it a valuable building block for pharmaceutical and agrochemical research.
Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate structure
2680769-82-6 structure
Product name:Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
CAS No:2680769-82-6
MF:C18H18BrNO2
MW:360.245024204254
CID:5623397
PubChem ID:165924774

Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2680769-82-6
    • EN300-28299789
    • benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
    • Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
    • Inchi: 1S/C18H18BrNO2/c1-13-9-15-7-8-20(11-16(15)17(19)10-13)18(21)22-12-14-5-3-2-4-6-14/h2-6,9-10H,7-8,11-12H2,1H3
    • InChI Key: CFPWZIYFOLHKTE-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=CC2=C1CN(C(=O)OCC1C=CC=CC=1)CC2

Computed Properties

  • Exact Mass: 359.05209g/mol
  • Monoisotopic Mass: 359.05209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 29.5Ų

Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28299789-2.5g
benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680769-82-6 95.0%
2.5g
$2688.0 2025-03-19
Enamine
EN300-28299789-5.0g
benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680769-82-6 95.0%
5.0g
$3977.0 2025-03-19
Enamine
EN300-28299789-10g
benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680769-82-6
10g
$5897.0 2023-09-07
Enamine
EN300-28299789-1.0g
benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680769-82-6 95.0%
1.0g
$1371.0 2025-03-19
Enamine
EN300-28299789-0.5g
benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680769-82-6 95.0%
0.5g
$1316.0 2025-03-19
Enamine
EN300-28299789-0.05g
benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680769-82-6 95.0%
0.05g
$1152.0 2025-03-19
Enamine
EN300-28299789-0.25g
benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680769-82-6 95.0%
0.25g
$1262.0 2025-03-19
Enamine
EN300-28299789-10.0g
benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680769-82-6 95.0%
10.0g
$5897.0 2025-03-19
Enamine
EN300-28299789-0.1g
benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680769-82-6 95.0%
0.1g
$1207.0 2025-03-19
Enamine
EN300-28299789-1g
benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680769-82-6
1g
$1371.0 2023-09-07

Additional information on Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No. 2680769-82-6): A Comprehensive Overview

Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, identified by its CAS number 2680769-82-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule belongs to the tetrahydroisoquinoline class, a structural motif widely recognized for its biological activity and pharmacological potential. The presence of both bromine and methyl substituents in its structure enhances its utility as a key intermediate in the synthesis of more complex bioactive molecules.

The< strong>tetrahydroisoquinoline scaffold is a core structural element found in numerous natural products and pharmacologically active agents. Its derivatives exhibit a broad spectrum of biological activities, including neuroprotective, antitumor, and antimicrobial properties. The specific substitution pattern in Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate makes it a valuable building block for medicinal chemists aiming to develop novel therapeutic agents.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. The< strong>Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate molecule has emerged as a promising candidate in this context. Its unique structural features allow for selective interaction with biological targets, making it an attractive scaffold for drug discovery efforts.

One of the most compelling aspects of this compound is its potential application in the development of neuroprotective agents. Tetrahydroisoquinoline derivatives have been extensively studied for their ability to modulate neurotransmitter systems involved in neurodegenerative diseases such as Parkinson's and Alzheimer's. The< strong>8-bromo and< strong>6-methyl substituents enhance the compound's binding affinity to specific receptors, potentially leading to more effective therapeutic outcomes.

The synthesis of< strong>Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the< strong>bromine atom at the 8-position and the< strong>methyl group at the 6-position requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core tetrahydroisoquinoline ring system.

The pharmacological profile of this compound has been the subject of numerous preclinical studies. Researchers have demonstrated its ability to inhibit key enzymes and receptors implicated in various disease states. For instance, studies suggest that derivatives of this molecule may interfere with the activity of monoamine oxidase (MAO), an enzyme crucial in regulating neurotransmitter levels. This mechanism is particularly relevant in the context of treating depression and other mood disorders.

In addition to its neuropharmacological applications, Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has shown promise in oncology research. Preclinical data indicate that certain derivatives can induce apoptosis in cancer cell lines by modulating critical signaling pathways involved in cell proliferation and survival. The< strong>bromine substituent plays a pivotal role in enhancing these effects by improving binding affinity to target proteins.

The development of new synthetic methodologies has further expanded the utility of this compound as a pharmacological tool. Recent advances in flow chemistry have enabled more efficient and scalable production processes for tetrahydroisoquinoline derivatives. These innovations not only improve cost-effectiveness but also allow for rapid screening of large libraries of analogs to identify lead compounds with enhanced potency and selectivity.

The future prospects for< strong>Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate are promising given its diverse biological activities and synthetic accessibility. Ongoing research aims to optimize its pharmacokinetic properties and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of these findings into clinical practice.

In conclusion,< strong>Benzyl 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No. 2680769-82-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile biological activities make it a valuable asset in drug discovery efforts aimed at treating neurological disorders and cancer. As synthetic methodologies continue to evolve, we can expect even greater utilization of this compound in developing next-generation therapeutics.

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